Sodium cyclamate

Overview

Description

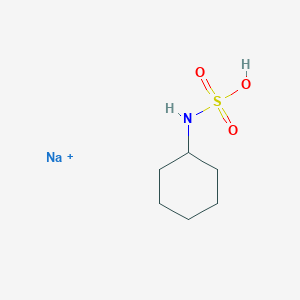

Chemical Structure and Properties

Sodium cyclamate (C₆H₁₂NNaO₃S) is a synthetic sweetener with a molecular weight of 201.22 g/mol. Its structure consists of a cyclohexylamine group bonded to a sulfamate moiety, forming a sodium salt . It is highly water-soluble (≈1 g/mL) and exhibits stability under acidic conditions, making it suitable for beverages and processed foods . However, at temperatures above 200°C, this compound decomposes into cyclohexylamine (CHA), a compound linked to testicular atrophy in animal studies .

Applications and Safety Concerns this compound is 30–50 times sweeter than sucrose and is commonly used in low-calorie foods, baked goods, and pharmaceuticals . Despite its widespread use, safety debates persist due to its metabolism into CHA, which has raised concerns about carcinogenicity and reproductive toxicity in high-dose animal models . Regulatory agencies like Health Canada classify this compound as low-risk for human health at approved doses (e.g., ≤1.1 mg/kg body weight/day) .

Preparation Methods

Synthesis of Sodium Cyclamate via Cyclohexylamine and Sulfamic Acid Reaction

The primary industrial method for this compound production involves the reaction of cyclohexylamine with sulfamic acid, followed by neutralization with sodium hydroxide. This two-step process, detailed in a 2021 patent, ensures high yield and purity while enabling the recovery of unreacted cyclohexylamine .

Reaction Mechanism and Stoichiometry

Cyclohexylamine () reacts with sulfamic acid () under controlled thermal conditions to form cyclohexyl sulfamic acid (). The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic sulfur center. The stoichiometric mass ratio of cyclohexylamine to sulfamic acid typically ranges from 2.5:1 to 5:1, with optimal yields observed at 3.5:1 . Excess cyclohexylamine acts as both a reactant and solvent, facilitating faster dissolution of sulfamic acid.

Thermal Optimization and Reaction Phases

The synthesis occurs in two distinct heating phases:

-

Initial Dissolution Phase : Steam heating raises the reaction mixture to 90–100°C, ensuring complete dissolution of sulfamic acid in cyclohexylamine.

-

Reaction Acceleration Phase : Steam pressure increases to 4.5–6.6 kg/cm², maintaining temperatures at 120–130°C for 20–25 hours. This phase drives the reaction to completion, with ammonia () evolved as a byproduct .

Table 1: Reaction Parameters for Cyclohexyl Sulfamic Acid Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 90–130°C | 125°C |

| Steam Pressure | 1.8–6.6 kg/cm² | 6.0 kg/cm² |

| Reaction Time | 20–25 hours | 22 hours |

| Cyclohexylamine:Sulfamic Acid Ratio | 2.5:1–5:1 | 3.5:1 |

Neutralization and this compound Formation

The intermediate cyclohexyl sulfamic acid undergoes neutralization with sodium hydroxide () to yield this compound (). This exothermic reaction requires precise pH control to prevent decomposition.

Alkaline Neutralization Process

A 50 g/L sodium hydroxide solution is added incrementally to the reaction mixture under continuous stirring. The neutralization occurs over 1–3 hours, with the endpoint reached at pH 11–12 . Excess NaOH ensures complete conversion but necessitates subsequent purification steps to remove residual alkali.

Byproduct Management

Ammonia gas generated during synthesis is condensed and absorbed in water, producing ammonium hydroxide (). This byproduct is separated from recycled cyclohexylamine using a rectification tower, achieving >98% recovery efficiency .

Distillation and Purification Techniques

Distillation plays a dual role in isolating this compound and recovering unreacted cyclohexylamine. The process involves azeotropic separation using water and toluene, enhancing both yield and environmental sustainability.

Azeotropic Distillation Phases

-

Primary Distillation : The reaction mixture is heated to boiling, distilling off a water-cyclohexylamine azeotrope. When the distilled volume drops below 5–20% of the initial amount, fresh cyclohexylamine is added to maintain reaction kinetics .

-

Secondary Dehydration : Toluene introduces a low-boiling azeotrope with water (), enabling efficient dehydration at 138–140°C. This step reduces water content to <0.1% (w/w), critical for crystallization .

Table 2: Distillation Parameters and Outcomes

| Stage | Temperature Range | Key Outcome |

|---|---|---|

| Primary Distillation | 100–120°C | Removes 35–70% azeotrope |

| Water Supplementation | 120–130°C | Maintains pH >11 with NaOH |

| Toluene Dehydration | 138–140°C | Reduces water to <0.1% |

Crystallization and Final Product Isolation

Crystallization from aqueous solution produces food-grade this compound with >99.5% purity. Process parameters are optimized to control crystal size and minimize mother liquor retention.

Cooling Crystallization Dynamics

The concentrated this compound solution is cooled from 65°C to 38–42°C at a rate of 0.5°C/min. Seeding at 45°C initiates heterogeneous nucleation, yielding uniform crystals of 150–200 µm . Vacuum-assisted crystallization reduces processing time by 40% compared to atmospheric methods.

Centrifugation and Drying

Centrifugation at 1,200–1,500 RPM removes residual moisture to 8–12% (w/w). Subsequent fluidized-bed drying at 60–70°C reduces moisture to <0.5%, meeting pharmacopeial standards .

Quality Control and Stability Considerations

Recent studies highlight the importance of monitoring cyclohexylamine contamination, a potential decomposition product. High-performance liquid chromatography (HPLC) with pre-column derivatization using dansyl chloride provides sensitive detection at 0.02 ppm .

Thermal Stability Under Processing Conditions

Exposure to 200°C for 25 minutes during deep-frying decomposes 2.3% of this compound into cyclohexylamine . This underscores the need for strict thermal controls during synthesis to minimize residual amine levels.

Table 3: Analytical Methods for this compound

| Parameter | Method | Detection Limit |

|---|---|---|

| Cyclohexylamine | HPLC-Derivatization | 0.02 ppm |

| Sulfamic Acid Residue | Ion Chromatography | 5 ppm |

| Moisture Content | Karl Fischer Titration | 0.1% |

Chemical Reactions Analysis

Types of Reactions: Sodium cyclamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce cyclohexylamine, a compound with potential chronic toxicity.

Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong acids or bases.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Strong acids like hydrochloric acid or sulfuric acid are often used in substitution reactions.

Major Products:

Scientific Research Applications

Food Industry Applications

Sweetening Agent

Sodium cyclamate is primarily used as a non-nutritive sweetener in food products. It is approximately 30-50 times sweeter than sucrose, making it an attractive alternative for low-calorie and sugar-free products. Its stability under heat makes it suitable for baking and cooking applications .

Stability During Cooking

Research has shown that this compound maintains its stability during cooking processes such as deep-frying. A study demonstrated its stability at frying temperatures ranging from 160°C to 200°C, indicating that it does not decompose significantly during typical cooking methods .

Pharmaceutical Applications

Drug Formulation

this compound has been explored as an excipient in drug formulations due to its ability to enhance the taste of bitter medications. Its use in microemulsion dosage forms has been noted to improve the oral bioavailability of peptides and proteins, making it beneficial for developing effective therapeutic agents .

Toxicological Studies

Long-term studies on the toxicity of this compound have been conducted to evaluate its safety in pharmaceutical applications. For instance, research involving primates indicated some testicular abnormalities after prolonged exposure; however, these findings did not conclusively demonstrate a carcinogenic effect .

Toxicological Research

Carcinogenicity Studies

this compound's potential carcinogenic effects have been the subject of extensive research. In animal studies, such as those involving rats and monkeys, certain doses were linked to an increased incidence of bladder carcinomas when administered via specific routes (e.g., bladder implants) . However, other studies have reported no significant tumorigenic effects when administered orally or subcutaneously .

Cell Cycle Effects

Studies have shown that this compound can affect cell growth and prolong the S-phase of the cell cycle in certain conditions. This cytotoxic effect suggests potential implications for its use in drug development and toxicological assessments .

Case Studies

Mechanism of Action

Sodium cyclamate exerts its sweetening effect by interacting with taste receptors on the tongue, specifically the T1R2 and T1R3 receptors, which are responsible for detecting sweet tastes . Once ingested, this compound is metabolized to a limited extent by gut bacteria, producing cyclohexylamine . The absorbed cyclamate is excreted unchanged by the kidneys .

Comparison with Similar Compounds

Sodium Cyclamate vs. Cyclohexylamine (CHA)

Key Findings :

- This compound decomposes into CHA under high-temperature processing (e.g., deep-frying at 200°C for 25 minutes) .

- CHA is associated with inflammatory responses (elevated TNF-α and IL-1β) and organ toxicity in mice .

This compound vs. Saccharin

Key Findings :

- Both compounds were implicated in 1970s rodent studies, but saccharin remains widely approved, while this compound is restricted in the US and EU .

- In Indonesia, this compound is permitted in beverages at ≤0.3% w/w, though 17.65% of sampled products exceeded this limit .

This compound vs. Calcium Cyclamate

| Parameter | This compound | Calcium Cyclamate |

|---|---|---|

| Cation | Na⁺ | Ca²⁺ |

| Solubility | High in water | Moderate (often dihydrate form) |

| Applications | Beverages, baked goods | Pharmaceuticals, low-sodium diets |

Key Findings :

- Calcium cyclamate is less hygroscopic and preferred in calcium-fortified products .

- Both forms metabolize into CHA, but this compound is more commonly regulated due to higher consumption .

Analytical Methods and Detection Limits

Key Findings :

- Fluorescent sensors using carbon quantum dots (CQDs) offer rapid, low-cost detection with a "turn-on" response .

- China’s GB 5009.97-2023 standard mandates HPLC-based methods for regulatory compliance .

Toxicological Consensus :

- Chronic exposure to this compound at >11 mg/kg/day may pose reproductive risks, but current dietary exposures are deemed low-risk .

Q & A

Q. Basic: What are the standard methodologies for detecting sodium cyclamate in food matrices, and how do their detection limits compare?

Answer:

Standard methodologies include precipitation tests (qualitative), UV-Vis spectrophotometry (quantitative), and gas chromatography (GC). Precipitation identifies presence via white precipitate formation (detection limit ~50 mg/kg) . UV-Vis quantifies cyclamate by absorbance at 270 nm, with detection limits around 10–20 mg/L . GC methods, optimized with DB-1701 columns, achieve lower detection limits (2 μg) and higher accuracy (RSD <3.5%) . Emerging fluorescence sensors using carbon quantum dots offer even lower limits (3.16 µmol/L), surpassing traditional methods .

Q. Advanced: How can researchers optimize gas chromatography parameters for accurate quantification of this compound in complex food samples?

Answer:

Optimize GC by adjusting derivatization (e.g., nitrosation), column temperature (e.g., 60°C initial, 10°C/min ramp), and carrier gas flow rates. Use flame ionization detectors (FID) for sensitivity. Validation via spike-recovery tests (90–105% recovery) ensures precision. Compared to UV-Vis, GC minimizes matrix interference in fatty samples .

Q. Basic: What experimental protocols are recommended for qualitative identification of this compound using precipitation methods?

Answer:

Follow SNI 01-2893-1992: Acidify the sample with HCl, add NaClO₂ to form nitroso derivatives, and observe white precipitate. Confirm via cyclohexane extraction and NaOH washing to isolate cyclamate . This method is cost-effective but lacks quantification .

Q. Advanced: What are the implications of conflicting data on this compound’s metabolic effects when designing long-term toxicity studies?

Answer:

Conflicting findings (e.g., insulin resistance vs. no effect) necessitate rigorous controls. Use animal models with standardized doses (e.g., 250–500 mg/kg/day) and monitor biomarkers (HOMA-IR, glucose, creatinine). Address variability by stratifying cohorts and using longitudinal designs . Reconcile discrepancies via meta-analysis of prior studies .

Q. Advanced: How do emerging fluorescence-based detection methods improve sensitivity for this compound compared to traditional spectrophotometry?

Answer:

Fluorescence sensors (e.g., coffee-ground carbon dots) detect cyclamate via turn-on mechanisms, achieving a detection limit of 3.16 µmol/L—10× lower than UV-Vis. Advantages include rapidity (15-min assays) and minimal sample pretreatment .

Q. Basic: How should researchers structure their hypothesis when investigating this compound’s impact on carbohydrate metabolism?

Answer:

Use the PICOT framework: P opulation (e.g., Wistar rats), I ntervention (cyclamate dose), C omparison (sucrose control), O utcome (glucose/glycogen levels), T ime (60 days). Hypothesize directional changes (e.g., "Chronic intake reduces hepatic glycogen by ≥40%") .

Q. Advanced: What statistical approaches are appropriate for analyzing dose-dependent effects of this compound on insulin resistance in animal models?

Answer:

Apply ANOVA with post-hoc Tukey tests for multi-dose comparisons. Use linear regression to model HOMA-IR vs. dose. Report effect sizes (Cohen’s d) and confidence intervals (95%) . Address non-normal data with non-parametric tests (e.g., Kruskal-Wallis) .

Q. Basic: What are the critical considerations in sample preparation to avoid interference in UV-Vis spectrophotometric analysis of this compound?

Answer:

Key steps: (1) Filter samples (0.45 μm) to remove particulates; (2) Perform liquid-liquid extraction (cyclohexane) to isolate cyclamate; (3) Adjust pH to 1–2 for optimal nitrosation. Validate with blank matrices to rule out absorbance overlap .

Q. Advanced: How can in vitro models be utilized to study cyclamate-induced bladder carcinogenicity, given conflicting in vivo findings?

Answer:

Use human urothelial cell lines (e.g., T24) exposed to cyclamate metabolites (e.g., cyclohexylamine). Assess DNA damage (Comet assay) and apoptosis (Annexin V). Compare results to in vivo rodent data, noting species-specific metabolic differences .

Q. Advanced: What methodological strategies address discrepancies in regulatory limits for this compound across different regions in global research studies?

Answer:

Design multi-centric studies with region-specific dosing (e.g., 250 mg/kg in Indonesia vs. 0 mg/kg in the US). Use harmonized protocols (OECD guidelines) and adjust for local dietary exposure levels. Publish in regulatory journals to inform policy .

Properties

CAS No. |

139-05-9 |

|---|---|

Molecular Formula |

C6H13NNaO3S |

Molecular Weight |

202.23 g/mol |

IUPAC Name |

sodium;N-cyclohexylsulfamate |

InChI |

InChI=1S/C6H13NO3S.Na/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10); |

InChI Key |

HBYFMXJSJSZZBM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1CCC(CC1)NS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O.[Na] |

melting_point |

509 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

139-05-9 |

physical_description |

Sodium cyclamate appears as odorless or almost odorless white crystals or crystalline powder. Intensely sweet taste, even in dilute solution. pH (10% solution in water): 5.5-7.5. Used as a non-nutritive sweetener. White solid; [Hawley] White powder; [MSDSonline] |

Pictograms |

Irritant |

Related CAS |

22458-67-9 |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Synonyms |

Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.